3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
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Overview
Description
3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is a synthetic organic compound characterized by the presence of a chloro and trifluoromethyl group on a phenyl ring, a hydroxy group, and a methoxy-methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3-chloro-5-(trifluoromethyl)benzene using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as borane.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Borane in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)phenylboronic acid: Shares the chloro and trifluoromethyl groups on the phenyl ring but differs in the presence of a boronic acid group.
Trifluoromethylpyridine: Contains a trifluoromethyl group but differs in the presence of a pyridine ring instead of a phenyl ring.
Uniqueness
3-(3-Chloro-5-(trifluoromethyl)phenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H13ClF3NO3 |
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Molecular Weight |
311.68 g/mol |
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)phenyl]-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H13ClF3NO3/c1-17(20-2)11(19)6-10(18)7-3-8(12(14,15)16)5-9(13)4-7/h3-5,10,18H,6H2,1-2H3 |
InChI Key |
JOJRCSRKLHUUCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)O)OC |
Origin of Product |
United States |
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